![molecular formula C7H9ClF2O2S B2507866 (2,2-Difluorospiro[2.3]hexan-1-yl)methanesulfonyl chloride CAS No. 2166674-58-2](/img/structure/B2507866.png)

(2,2-Difluorospiro[2.3]hexan-1-yl)methanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

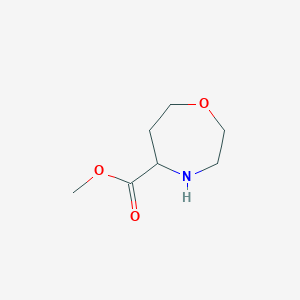

(2,2-Difluorospiro[2.3]hexan-1-yl)methanesulfonyl chloride, also known as DFHMS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DFHMS is a sulfonyl chloride derivative that contains a spirocyclic structure with two fluorine atoms. It has been used as a reagent in various chemical reactions and has shown potential as a building block for the synthesis of new compounds.

Scientific Research Applications

Synthesis and Antineoplastic Evaluation

A study by Shealy and Krauth (1993) explored the synthesis and antineoplastic evaluation of α-substituted alkanesulfonates, including methanesulfonates. These compounds showed potential against certain experimental neoplasms, with some analogues causing significant increases in lifespan in mice tested against P388 leukemia. This research contributes to the understanding of methanesulfonates' potential in cancer treatment (Shealy & Krauth, 1993).

Sulfonation of Amines

Sakamoto et al. (2006) introduced 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride as a versatile sulfonating agent for amines. This compound was effective in sulfonating primary and secondary amines in excellent yields. The Dios group is stable under various conditions and can be removed by heating, highlighting its utility in amine synthesis (Sakamoto et al., 2006).

Electrochemical Properties in Ionic Liquids

Research by Su, Winnick, and Kohl (2001) investigated the electrochemical properties of vanadium pentoxide in methanesulfonyl chloride-aluminum chloride ionic liquid. Their study focused on sodium intercalation into vanadium pentoxide films, revealing insights into the potential of methanesulfonyl chloride in enhancing electrochemical reactions (Su, Winnick, & Kohl, 2001).

Identification of Functional Groups by NMR Spectrometry

Shue and Yen (1982) discussed the use of trifluoromethanesulfonyl chloride for identifying oxygen, nitrogen, and sulfur functional groups via fluorine-19 nuclear magnetic resonance spectrometry. This approach is significant for determining organic structure and functionality, demonstrating the versatility of sulfonates in analytical chemistry (Shue & Yen, 1982).

Safety and Hazards

- Safety Data Sheet (SDS) : Refer to the MSDS for safety information.

properties

IUPAC Name |

(2,2-difluorospiro[2.3]hexan-1-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClF2O2S/c8-13(11,12)4-5-6(2-1-3-6)7(5,9)10/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVIAYDBYOSWGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)C(C2(F)F)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClF2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,2-Difluorospiro[2.3]hexan-1-yl)methanesulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-tert-butyl-2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2507783.png)

![5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B2507784.png)

![N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}prop-2-enamide](/img/structure/B2507785.png)

![8-(2-Fluorobenzyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2507787.png)

![1-(2-fluorophenyl)-4-[(3-thien-2-yl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B2507792.png)

![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2507798.png)

![N-(2-chloro-4-fluorobenzyl)-3-(6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B2507800.png)

![4-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]quinazoline](/img/structure/B2507805.png)